3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Secure the ortho-fluoro matched-pair control (CAS 1155641-84-1) for your thieno[3,2-d]pyrimidine kinase program. This N3-(2-fluorophenyl) isomer provides a distinct ¹⁹F NMR handle and altered dihedral angle versus the para-fluoro analog (CAS 1154244-56-0). Essential for systematic fluorine-position SAR and hinge-region optimization in ATP-competitive inhibitors. ≥95% purity, for R&D only.

Molecular Formula C12H7FN2OS2
Molecular Weight 278.3
CAS No. 1155641-84-1
Cat. No. B3085425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
CAS1155641-84-1
Molecular FormulaC12H7FN2OS2
Molecular Weight278.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)NC2=S)F
InChIInChI=1S/C12H7FN2OS2/c13-7-3-1-2-4-9(7)15-11(16)10-8(5-6-18-10)14-12(15)17/h1-6H,(H,14,17)
InChIKeyMZVNLQYSFNPFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1155641-84-1): Core Chemical Identity and Research-Grade Procurement Profile


3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1155641-84-1, molecular formula C₁₂H₇FN₂OS₂, molecular weight 278.3 g/mol) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidine class . This scaffold comprises a thiophene ring ortho-fused to a pyrimidinone core, bearing a 2-thioxo (C=S) group and an N3-(2-fluorophenyl) substituent . The compound is supplied as a research chemical with a typical purity specification of ≥95% . Thieno[3,2-d]pyrimidines constitute a privileged scaffold in medicinal chemistry, structurally related to purine bases, and have been extensively investigated as protein kinase inhibitors, anticancer agents, and anti-infective compounds [1][2].

Why In-Class Substitution of 3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Carries Scientific Risk


Within the 3-substituted-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one series, the position and electronic nature of the N3-aryl substituent directly dictate molecular recognition, target engagement, and physicochemical properties. The 2-fluorophenyl isomer (CAS 1155641-84-1) presents a distinct ortho-fluoro orientation compared to the 4-fluorophenyl analog (CAS 1154244-56-0), altering the dihedral angle between the phenyl ring and the thienopyrimidinone plane, as well as local dipole moment and hydrogen-bond acceptor capacity [1]. Published structure-activity relationship (SAR) data on thieno[3,2-d]pyrimidines demonstrate that seemingly minor N3-substituent variations can shift antiproliferative GI₅₀ values by more than an order of magnitude across different cancer cell lines [2]. Generic procurement of a non-identical analog therefore risks irreproducible biological results and wasted assay resources [3].

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one


Ortho-Fluoro vs. Para-Fluoro N3-Phenyl Substitution: Structural and Electronic Differentiation

The N3-(2-fluorophenyl) group in CAS 1155641-84-1 positions the electronegative fluorine atom ortho to the thienopyrimidinone attachment point, creating a steric and electronic environment distinct from the para-fluoro isomer (CAS 1154244-56-0). The ortho-fluoro orientation increases the torsional angle between the phenyl and heterocyclic planes, reduces conjugative overlap, and introduces a proximal hydrogen-bond acceptor that can engage protein backbone NH groups in kinase hinge regions [1]. In published SAR studies on thieno[3,2-d]pyrimidines, analogous ortho- vs. para-substituent permutations on the N3-aryl ring have been shown to alter kinase inhibitory IC₅₀ values by factors of 5- to 50-fold [2][3]. The 2-fluorophenyl isomer is therefore a structurally justified probe for fluorine-walk SAR campaigns, where the 4-fluorophenyl variant serves as a matched-pair control.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design Fluorine Scan

Thieno[3,2-d]pyrimidine Scaffold as Validated Kinase Inhibitor Core: Class-Level Antiproliferative Activity

The thieno[3,2-d]pyrimidine scaffold of CAS 1155641-84-1 is a recognized ATP-mimetic kinase inhibitor core. Patent literature explicitly claims 2,7-substituted thieno[3,2-d]pyrimidines as protein kinase inhibitors with therapeutic utility in abnormal cell growth diseases [1]. In a directly relevant study, a series of N-substituted thieno[3,2-d]pyrimidine derivatives were evaluated against three human tumor cell lines (HepG-2, HT-29, NCI-H460), with the most potent compounds achieving GI₅₀ values as low as 0.02 μmol/L, exceeding doxorubicin's activity in the same assays [2]. While CAS 1155641-84-1 itself was not among the tested compounds, the 3-methyl-6-phenyl-2-thioxo analog (compound 2 in the study) served as the key synthetic intermediate, establishing the 2-thioxo-3-substituted-thieno[3,2-d]pyrimidin-4(1H)-one substructure as competent for further elaboration into active anticancer agents [2][3].

Cancer Therapeutics Kinase Inhibition Antiproliferative Assay Thienopyrimidine

Defined Synthetic Accessibility via Methyl 3-Aminothiophene-2-Carboxylate Route

The synthesis of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one follows the established general method of Shestakov et al. (2014), wherein methyl 3-aminothiophene-2-carboxylate is reacted with 2-fluorophenyl isothiocyanate, followed by base-catalyzed cyclocondensation to form the thieno[3,2-d]pyrimidinone ring [1]. This route provides a single-step construction of the target scaffold from commercially available building blocks. In contrast, the corresponding 3-(4-fluorophenyl) isomer (CAS 1154244-56-0) requires 4-fluorophenyl isothiocyanate, while the 3-(3,5-difluorophenyl) variant (Vitas-M BBL004664) uses 3,5-difluorophenyl isothiocyanate [2]. The 2-fluorophenyl isothiocyanate precursor (CAS 704-82-3) is widely available from multiple suppliers at costs comparable to the 4-fluoro isomer, ensuring that CAS 1155641-84-1 can be resynthesized or scaled without reagent scarcity constraints . The commercial product is supplied at ≥95% purity and is suitable for direct use in biochemical assays without additional purification .

Synthetic Methodology Process Chemistry Thienopyrimidinone Synthesis Isothiocyanate Cyclocondensation

Antibacterial Activity Potential: Thieno[3,2-d]pyrimidine-2-thioxo Scaffold as Broad-Spectrum Anti-Infective Lead

The thieno[3,2-d]pyrimidine chemotype has demonstrated antibacterial activity in multiple published studies. In the Hafez et al. (2017) study, thieno[3,2-d]pyrimidine derivatives were screened against a panel of bacterial strains using ciprofloxacin as the standard. Compounds bearing the thieno[3,2-d]pyrimidine core with benzenesulfonamide and imidazole moieties exhibited high activity against both Gram-positive and Gram-negative bacteria [1]. A comprehensive 2022 review on thienopyrimidines as anti-infective agents highlights the thieno[3,2-d]pyrimidine isomer specifically as a validated scaffold for antibacterial and antiparasitic drug discovery [2]. While CAS 1155641-84-1 lacks direct antibacterial MIC data, the 2-thioxo substituent is hypothesized to contribute to metal-chelating and enzyme-inhibitory properties relevant to bacterial target engagement, differentiating it from 2-oxo analogs [3].

Antibacterial Anti-infective Gram-positive Gram-negative Drug Resistance

Recommended Application Scenarios for 3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one


Fluorine-Walk Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

Procure CAS 1155641-84-1 as the ortho-fluoro matched-pair control alongside the para-fluoro isomer (CAS 1154244-56-0) and the 3,5-difluorophenyl analog to systematically map the fluorine position-activity relationship on the N3-phenyl ring. This fluorine scan is essential for optimizing hinge-region interactions in ATP-competitive kinase inhibitors based on the thieno[3,2-d]pyrimidine scaffold [1]. The thieno[3,2-d]pyrimidine core is a validated kinase inhibitor pharmacophore claimed in multiple patents, and the 2-thioxo group offers a site for further derivatization (S-alkylation, oxidation) [2][3].

Antiproliferative Screening Against Human Cancer Cell Line Panels

Use CAS 1155641-84-1 as a starting point for antiproliferative screening against panels such as HepG-2, HT-29, NCI-H460, MCF-7, HeLa, and HCT-116, where structurally related thieno[3,2-d]pyrimidine-2-thioxo derivatives have shown GI₅₀ values in the sub-micromolar to low micromolar range [1]. The compound can serve as a reference point for evaluating the impact of N3-(2-fluorophenyl) substitution on cytotoxicity, with doxorubicin as the positive control standard [1].

Antibacterial Lead Optimization and Metal-Chelation Studies

Deploy CAS 1155641-84-1 in antibacterial susceptibility testing against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. The 2-thioxo group provides a thiolate-like metal-chelating moiety absent in 2-oxo congeners, which may confer distinct inhibitory profiles against metalloenzyme targets in bacterial pathogens [2][3]. Pair with the corresponding 3-(4-fluorophenyl) isomer and unsubstituted parent (CAS 31895-77-9) to isolate the contribution of the ortho-fluorophenyl group.

Chemical Biology Probe for Target Deconvolution in Thienopyrimidine-Responsive Phenotypes

Utilize CAS 1155641-84-1 as a chemically tractable probe for cellular thermal shift assays (CETSA) or affinity-based proteomics to identify the molecular target(s) responsible for thieno[3,2-d]pyrimidine-dependent phenotypes. The ortho-fluorophenyl substituent provides a distinctive ¹⁹F NMR handle for monitoring target engagement in vitro, while the 2-thioxo group enables facile S-alkylation for the installation of affinity tags or fluorescent reporters [3][4].

Quote Request

Request a Quote for 3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.